4,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one
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Overview
Description
4,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one is a heterocyclic compound that belongs to the class of oxadiazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, characterized by the presence of two phenyl groups and an oxadiazine ring, contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 4,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these reaction parameters to achieve large-scale synthesis with high efficiency and minimal by-products.
Chemical Reactions Analysis
4,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic rings.
Cycloaddition: The oxadiazine ring can participate in cycloaddition reactions with dipolarophiles, forming new heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.
Comparison with Similar Compounds
4,5-Diphenyl-4,5-dihydro-6H-1,3,4-oxadiazin-6-one can be compared with other similar compounds, such as:
1,3,4-Thiadiazoles: These compounds also exhibit diverse biological activities, including antimicrobial and anticancer properties.
Triazolopyrimidines: These compounds have important pharmacological activities, such as antitumor and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other heterocyclic compounds.
Properties
CAS No. |
88062-43-5 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4,5-diphenyl-5H-1,3,4-oxadiazin-6-one |
InChI |
InChI=1S/C15H12N2O2/c18-15-14(12-7-3-1-4-8-12)17(16-11-19-15)13-9-5-2-6-10-13/h1-11,14H |
InChI Key |
MHNLNTIUDQWZKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)OC=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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